molecular formula C20H28N2O2 B2767031 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 2035018-91-6

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide

Cat. No. B2767031
CAS RN: 2035018-91-6
M. Wt: 328.456
InChI Key: XRFIKNIECJUCEG-VOTSOKGWSA-N
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Description

“N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide” is a chemical compound that has been identified as an effective selective KOR antagonist . It has good in vitro ADMET and in vivo pharmacokinetic characteristics, and drug-like properties .


Synthesis Analysis

The synthesis of this compound involves complex organic reactions. While specific synthesis steps for “this compound” are not available, related compounds such as “1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine” have been synthesized .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving a piperidine ring attached to a tetrahydropyran ring . The exact structure can be represented by the SMILES string: C1CN (CCC1N)C2CCOCC2.Cl.Cl .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been found to be effective in antagonizing the secretion of prolactin and tail-flick analgesia induced by mouse KOR agonists .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.201 . Its IUPAC name is “1-tetrahydropyran-4-ylpiperidin-4-amine;dihydrochloride” and it has the SMILES string C1CN (CCC1N)C2CCOCC2.Cl.Cl .

Scientific Research Applications

Structure and Synthesis

  • Structure-Activity Relationships: Research into related compounds highlights the importance of specific structural elements for biological activity. For instance, studies on pyrazole derivatives as cannabinoid receptor antagonists emphasize the role of specific substituents for potent activity, which could inform the design of analogs of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide with targeted properties (Lan et al., 1999).
  • Crystal Structure Determination: The crystal structure analysis of related cinnamamide derivatives provides insights into the molecular configuration, which is crucial for understanding the chemical and physical properties of these compounds (Lin & Shen, 1982).

Biological Applications

  • Antitubercular Evaluation: Novel series of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, sharing structural motifs with this compound, have been synthesized and evaluated for their antitubercular activity, showcasing the potential for developing new therapeutic agents (Patel & Telvekar, 2014).
  • Pesticidal Bioactivities: Piperine analogs, related to the structural framework of this compound, have been synthesized and shown to possess significant pesticidal activities, suggesting potential applications in agricultural pest management (Yang, Lv, & Xu, 2018).

Drug Development and Synthesis

  • Druglikeness Property Study: The synthesis and study of druglikeness properties of cinnamamide derivatives, including those structurally related to this compound, have been conducted to explore their potential as pharmaceutical agents, highlighting the importance of such compounds in drug development (Borul & Agarkar, 2020).

Mechanism of Action

“N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide” acts as a selective KOR antagonist . It shows potent efficacy in antagonizing the secretion of prolactin and tail-flick analgesia induced by mouse KOR agonists when administered orally .

Safety and Hazards

While specific safety and hazard information for “N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cinnamamide” is not available, related compounds have been classified as Acute Tox. 4 Oral, indicating they may be harmful if swallowed .

properties

IUPAC Name

(E)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c23-20(7-6-17-4-2-1-3-5-17)21-16-18-8-12-22(13-9-18)19-10-14-24-15-11-19/h1-7,18-19H,8-16H2,(H,21,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFIKNIECJUCEG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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